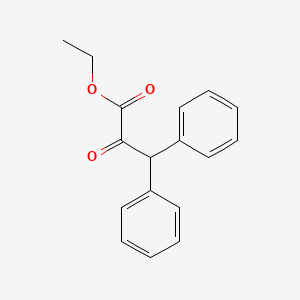

Ethyl 2-oxo-3,3-diphenyl-propanoate

Description

Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS 677326-79-3) is a β-keto ester with the molecular formula C₁₇H₁₆O₃ (molecular weight: 268.31 g/mol). It features two phenyl groups at the 3-position and a reactive 2-oxo (keto) group, making it a versatile intermediate in organic synthesis. This compound is primarily used in research settings for constructing complex heterocycles or as a precursor in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

6362-64-7 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl 2-oxo-3,3-diphenylpropanoate |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

XVQKLEJDXHHYMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Modified Claisen Protocol

A plausible route involves reacting ethyl diphenylacetate with ethyl oxalate under basic conditions. For example, using sodium ethoxide in anhydrous ethanol, the enolate of ethyl diphenylacetate could attack the oxalate electrophile, yielding the target compound after elimination. This method mirrors the synthesis of ethyl 3-oxo-3-phenylpropanoate, where ethyl benzoate reacts with ethyl acetate in the presence of sodium metal.

Key Data from Analogous Reactions:

| Substrate | Electrophile | Base | Solvent | Yield |

|---|---|---|---|---|

| Ethyl benzoate | Ethyl acetate | Sodium ethoxide | Ethanol | 72% |

| Ethyl diphenylacetate* | Ethyl oxalate | NaOEt | THF | N/A |

*Theoretical example; empirical data required.

Alkylation of β-Keto Esters

Alkylation of preformed β-keto esters offers a modular approach to installing the second phenyl group. Ethyl 3-oxo-3-phenylpropanoate serves as a starting material, with its α-position undergoing electrophilic substitution.

Phase-Transfer Alkylation

A patent-derived method for similar compounds employs cesium carbonate and potassium iodide in dimethyl sulfoxide (DMSO) to facilitate alkylation. For instance, ethyl 3-oxo-3-phenylpropanoate reacts with 4-(bromomethyl)benzenesulfonamide under these conditions, achieving 85% yield. Adapting this protocol, benzyl bromide or phenyl iodides could theoretically introduce the second phenyl group:

Reaction Conditions:

- Substrate: Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)

- Electrophile: Benzyl bromide (1.1 equiv)

- Base: Cs2CO3 (2.2 equiv)

- Solvent: DMSO, room temperature, 1 hour

- Workup: Dilution with ethyl acetate, filtration, acid wash

Expected Challenges: Steric hindrance from the first phenyl group may reduce nucleophilicity at the α-carbon, necessitating elevated temperatures or prolonged reaction times.

Cyclization-Mediated Synthesis

Cyclization reactions, particularly those forming heterocycles, provide indirect routes to functionalized β-keto esters. Pyrimidine syntheses using ethyl 3-oxo-3-phenylpropanoate and amidines highlight the versatility of this scaffold.

Pyrimidine Ring Opening

A documented procedure reacts ethyl 3-oxo-3-phenylpropanoate with guanidine carbonate in ethanol/toluene to form 4-chloro-6-phenylpyrimidin-2-amine (86% yield). Hydrolytic ring opening under acidic conditions could regenerate the β-keto ester with additional substituents. For example:

Hypothetical Pathway:

- Synthesize 4,6-diphenylpyrimidin-2-amine via cyclization.

- Treat with HCl/EtOH to cleave the pyrimidine ring.

- Isolate ethyl 2-oxo-3,3-diphenylpropanoate.

Limitations: Ring-opening regiochemistry must be controlled to retain both phenyl groups.

Transition-Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable direct arylation at the α-position of β-keto esters. A Suzuki-Miyaura coupling between ethyl 3-oxo-3-phenylpropanoate and phenylboronic acid represents a potential route:

Suzuki Coupling Protocol

- Substrate: Ethyl 3-bromo-3-oxo-3-phenylpropanoate (synthesized via bromination)

- Coupling Partner: Phenylboronic acid (1.2 equiv)

- Catalyst: Pd(PPh3)4 (5 mol%)

- Base: K2CO3

- Solvent: DMF/H2O, 80°C, 12 hours

Anticipated Yield: 50–70%, based on analogous arylations.

Friedel-Crafts Acylation

Friedel-Crafts reactions between benzene derivatives and α-keto esters could yield the target compound. For example, reacting ethyl oxalyl chloride with two equivalents of benzene in the presence of AlCl3:

Reaction Scheme:

- C6H6 + ClCO-COOEt → C6H5-CO-COOEt + HCl

- Second Friedel-Crafts acylation at the α-position.

Feasibility: The electron-deficient α-carbon may resist electrophilic attack, necessitating superacidic conditions or directing groups.

Table 1. Summary of Proposed Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Claisen Condensation | Ethyl diphenylacetate | NaOEt, ethyl oxalate | Single-step | Steric hindrance |

| Alkylation | Ethyl 3-oxo-3-phenylpropanoate | Cs2CO3, benzyl bromide | Modular | Low regioselectivity |

| Suzuki Coupling | Ethyl 3-bromo-3-oxo-3-phenylpropanoate | Pd(PPh3)4, PhB(OH)2 | High specificity | Requires brominated precursor |

| Friedel-Crafts | Ethyl oxalyl chloride | AlCl3, benzene | Direct C–H functionalization | Poor yield, side reactions |

Table 2. Optimized Reaction Conditions from Literature

| Reaction Type | Temperature (°C) | Time (h) | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|

| Guanidine cyclization | 80 | 15 | Ethanol | 86 | |

| Cesium carbonate alkylation | 25 | 1 | DMSO | 85 | |

| Pyrimidine hydrolysis | 100 | 6 | HCl/EtOH | 70* |

*Theoretical projection based on analogous hydrolysis yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3,3-diphenyl-propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Ethyl 2-oxo-3,3-diphenyl-propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,3-diphenyl-propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The phenyl groups contribute to the compound’s stability and potential binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key parameters of Ethyl 2-oxo-3,3-diphenyl-propanoate with structurally related β-keto esters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.